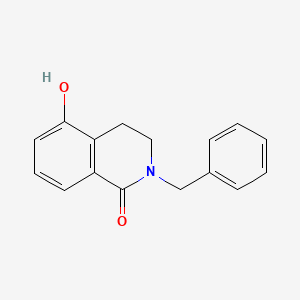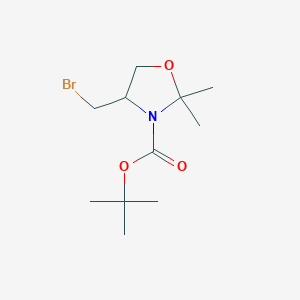
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
Übersicht
Beschreibung
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a useful research chemical . It is also known as tert-butyl N-[4-(bromomethyl)phenyl]carbamate .
Synthesis Analysis
The synthesis of similar compounds like N-Boc-4-hydroxypiperidine has been reported in the literature . The process involves taking 4-piperidone hydrochloride hydrate, adding distilled water, introducing liquid ammonia to alkalinity, extracting with toluene, drying with anhydrous magnesium sulfate, and carrying out vacuum filtration to obtain 4-piperidone .Molecular Structure Analysis
The molecular weight of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is 286.16 . Its molecular formula is C12H16BrNO2 . The canonical SMILES representation is CC©©OC(=O)NC1=CC=C(C=C1)CBr .Chemical Reactions Analysis
N-Boc protection is frequently reported by base-catalysed reactions using DMAP, aq. NaOH, NaHMDS, or Lewis acids-catalysed reactions, such as ZrCl4, LiClO4, HClO4/SiO2, Cu(BF4)2·×H2O, Zn(ClO4)2·6H2O, yttria-zirconia .Wissenschaftliche Forschungsanwendungen
-
N-Boc Protection of Amines
- Scientific Field : Organic Chemistry
- Application Summary : N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is used for the N-Boc protection of amines . The tert-butoxycarbonyl (Boc) group is a widely useful functionality for the protection of amine among various protecting groups .
- Methods of Application : The N-Boc protection is frequently reported by base-catalysed reactions using various catalysts . A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described .
- Results or Outcomes : Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
-
Construction of PET/Fluorescence Probe
- Scientific Field : Biochemistry
- Application Summary : N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is used in the construction of PET/Fluorescence Probes .
- Methods of Application : One-step alkylation of AmBaSar with N-Boc-4-(bromomethyl)aniline afforded the proposed chelator BaAn(Boc)Sar in 71% yield . The free carboxyl group on BaAn(Boc)Sar was activated with EDC/SNHS and then conjugated to RGD2 peptide in the presence of DIPEA .
- Results or Outcomes : The result of this process is the efficient construction of a PET/Fluorescence Probe .
-
Proteomics Research
- Scientific Field : Proteomics
- Application Summary : N-Boc-4-bromomethyl-piperidine, a compound similar to N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, is used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific research context and objectives .
- Results or Outcomes : The outcomes of this research can contribute to our understanding of protein structures and functions, which is crucial for the development of new therapeutic strategies .
-
Construction of Dual-Modality Imaging Probes
- Scientific Field : Molecular Imaging
- Application Summary : N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is used in the construction of dual-modality imaging probes based on the sarcophagine scaffold .
- Methods of Application : The probe is synthesized using the developed BaAn(Boc)Sar chelator. The c(RGDyK)2 peptide (denoted as RGD2) and fluorescence dye Cy5.5 are conjugated with BaAn(Boc)Sar to form BaAnSar-RGD2-Cy5.5 .
- Results or Outcomes : The resulting PET and fluorescent imaging probe holds a great potential for clinical translation .
-
Chemoselective N-Boc Protection
- Scientific Field : Organic Chemistry
- Application Summary : N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is used for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides .
- Methods of Application : The N-Boc protection is achieved using di-tert-butyl dicarbonate with Amberlyst-15 as a catalyst in ethanol . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
- Results or Outcomes : The method is notable for its excellent chemoselectivity in the case of aminoalcohols, aminophenols, and aminothiophenol, where the N-Boc-protected compounds were formed as sole products without competitive formation of O-Boc or oxazolidinone derivatives .
-
Proteomics Research
- Scientific Field : Proteomics
- Application Summary : N-Boc-4-bromomethyl-piperidine, a compound similar to N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine, is used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific research context and objectives .
- Results or Outcomes : The outcomes of this research can contribute to our understanding of protein structures and functions, which is crucial for the development of new therapeutic strategies .
Safety And Hazards
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .
Eigenschaften
IUPAC Name |
tert-butyl 4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPBVQWEAFHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CBr)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine | |
CAS RN |
1192488-15-5 | |
| Record name | tert-butyl 4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438860.png)
![1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438861.png)
![1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438862.png)
![1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438864.png)
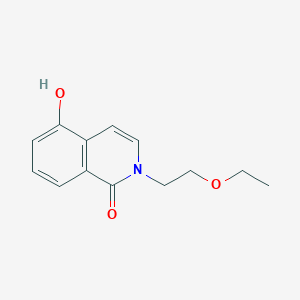
![1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438868.png)
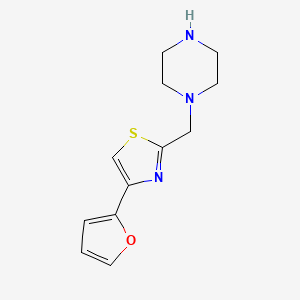
![5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438872.png)
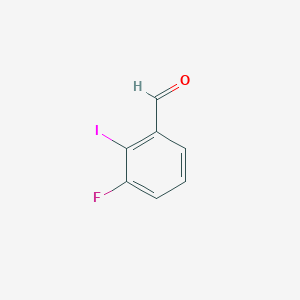
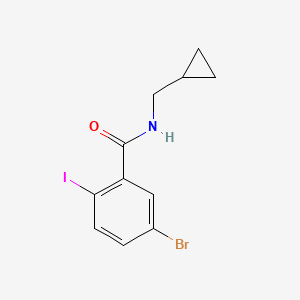
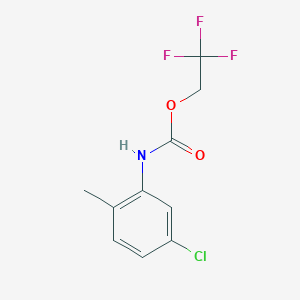
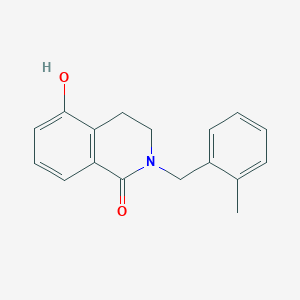
![1-tert-butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438880.png)
